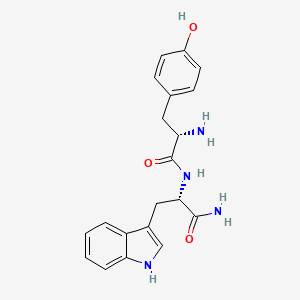

H-Tyr-Trp-NH2

Description

Properties

Molecular Formula |

C20H22N4O3 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C20H22N4O3/c21-16(9-12-5-7-14(25)8-6-12)20(27)24-18(19(22)26)10-13-11-23-17-4-2-1-3-15(13)17/h1-8,11,16,18,23,25H,9-10,21H2,(H2,22,26)(H,24,27)/t16-,18-/m0/s1 |

InChI Key |

YFBAKMIQWMAWMH-WMZOPIPTSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |

sequence |

YW |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: H-Tyr-Trp-NH2 (Tyrosyl-Tryptophanamide)

Executive Summary

H-Tyr-Trp-NH2 (L-Tyrosyl-L-tryptophanamide) is a synthetic aromatic dipeptide amide often utilized as a minimal model system for studying proton-coupled electron transfer (PCET), fluorescence resonance energy transfer (FRET), and peptide self-assembly.[1][2] By capping the C-terminus as an amide, the molecule eliminates the negative charge of the carboxylate group, significantly altering its electrostatic profile and enhancing its capacity for pi-pi stacking interactions.

This guide provides a comprehensive analysis of its physicochemical properties, a validated solid-phase synthesis protocol, and an examination of its spectroscopic and self-assembly behaviors.

Chemical Structure & Physicochemical Properties[3][4][5][6][7]

The molecule consists of a tyrosine residue coupled to a tryptophan residue, with the C-terminus amidated.[3] The proximity of the phenol (Tyr) and indole (Trp) rings creates a unique electronic environment, making it an excellent probe for intra-molecular electron transfer.[3]

Structural Data Table[8]

| Property | Value / Description |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxyphenyl)propanoyl-amino-3-(1H-indol-3-yl)propanamide |

| Sequence | This compound (YW-NH2) |

| Molecular Formula | C₂₀H₂₂N₄O₃ |

| Molecular Weight | 366.42 g/mol |

| Isoelectric Point (pI) | ~9.8 (Estimated) |

| Solubility | Moderate in water; Soluble in DMSO, Methanol, TFE |

| Charge at pH 7.4 | +1 (N-terminal amine protonated) |

Ionization Constants (pKa)

Unlike the free acid form (H-Tyr-Trp-OH), the amide form lacks the C-terminal carboxyl pKa (~2.2). This results in a net positive charge at physiological pH, which is critical for its interaction with negatively charged membranes or DNA.[3]

-

N-terminal Amine: ~9.6 – 9.8

-

Tyrosine Phenol: ~10.1[3]

-

Tryptophan Indole: >16 (Non-ionizable in aqueous solution)[3]

Spectroscopic Profile: The Tyr-Trp Dyad

The this compound motif is a classic "spectroscopic ruler" and electron transfer model.

Fluorescence Quenching & FRET

In isolation, Tyrosine emits at ~303 nm and Tryptophan at ~350 nm.[3] However, in the this compound dyad, Tyrosine emission is almost completely quenched.

-

Mechanism: Efficient Förster Resonance Energy Transfer (FRET) occurs from Tyr (Donor) to Trp (Acceptor).[3]

-

Electron Transfer (ET): Upon excitation, the system can undergo radical formation.[3] The Tyrosyl radical (Tyr[3]•) and Tryptophanyl radical (Trp[2][3]•) redox potentials are pH-dependent, allowing for reversible electron transfer studies.

Visualization: Energy Transfer Pathway

The following diagram illustrates the excitation energy flow and electron transfer potential within the dyad.[3]

Caption: Energy transfer pathway in this compound showing dominant FRET from Tyr to Trp and subsequent emission.

Synthesis Protocol: Fmoc-SPPS

The synthesis of this compound is best achieved using Fmoc Solid Phase Peptide Synthesis (SPPS) on Rink Amide resin to directly yield the C-terminal amide.

Materials Required[8]

-

Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).[3]

-

Amino Acids: Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH.

-

Coupling Reagents: HBTU or DIC/Oxyma.[3]

-

Deprotection: 20% Piperidine in DMF.[3]

-

Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

Step-by-Step Workflow

-

Resin Swelling: Swell Rink Amide resin in DMF for 30 min.

-

Fmoc Deprotection (Resin): Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

-

Coupling 1 (Trp):

-

Dissolve Fmoc-Trp(Boc)-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.

-

Add to resin and shake for 45–60 min.

-

Wash with DMF (3x).[3]

-

-

Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min).

-

Coupling 2 (Tyr):

-

Dissolve Fmoc-Tyr(tBu)-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.

-

Add to resin and shake for 45–60 min.

-

-

Final Deprotection: Remove N-terminal Fmoc group (20% Piperidine).[3]

-

Cleavage & Isolation:

-

Wash resin with DCM and dry under N2.[3]

-

Add Cleavage Cocktail (TFA/TIS/H2O) for 2 hours.

-

Precipitate filtrate in cold diethyl ether.

-

Centrifuge, wash with ether, and lyophilize.

-

Synthesis Flowchart

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound on Rink Amide resin.

Self-Assembly & Nanostructures

Short aromatic dipeptides (e.g., FF, YY, YW) are renowned for their ability to self-assemble into ordered nanostructures. This compound is no exception, driven by a combination of:

-

Pi-Pi Stacking: Interaction between the electron-rich indole and phenol rings.[3]

-

Hydrogen Bonding: The amide backbone and the C-terminal amide provide a rigid H-bond network.[3]

-

Amphiphilicity: The hydrophobic aromatic side chains contrast with the polar backbone, driving assembly in aqueous environments.[3]

Observed Morphologies: Depending on solvent conditions (e.g., Methanol/Water ratios) and concentration, this compound can form:

-

Nanotubes: Hollow tubular structures similar to those seen in Diphenylalanine (FF).[3]

-

Hydrogels: At high concentrations (>10 mg/mL), the entangled fibrillar network can entrap water, forming supramolecular hydrogels useful for drug delivery.

Applications & Biological Relevance[3][7][8][10][11]

Radical Scavenging & Antioxidant Activity

The Tyr-Trp dyad is a potent radical scavenger.[3] The electron transfer from Tyr to Trp (or vice versa depending on the oxidant) allows the molecule to stabilize radical species, mimicking the protective mechanisms in enzymes like Ribonucleotide Reductase.[3]

Bacterial Binding

Recent studies have identified Tyr-Trp-NH2 motifs in nanobody-derived peptides that bind to Acinetobacter baumannii. The positively charged N-terminus and the aromatic "claws" allow insertion into the bacterial outer membrane.[3]

Cosmetic Peptides

Analogs of Tyr-Trp are investigated in cosmetic chemistry for their ability to modulate adipocyte function (e.g., regulating nocturnin), often marketed for cellulite reduction.

References

-

Structure and Function of Tryptophan–Tyrosine Dyads in Biomimetic β Hairpins. J. Phys. Chem. B. (2019).[3] [Link]

-

Self-Assembly of Peptides to Nanostructures. Nano Today.[3] (2010).[3] [Link]

-

Bypassing the Need for Cell Permeabilization: Nanobody CDR3 Peptide Improves Binding on Living Bacteria. Bioconjugate Chem.[3] (2023).[3] [Link]

-

H-Tyr-NH2 HCl Chemical Properties & Uses. LookChem. [Link]

-

Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins. Int. J. Mol.[3] Sci. (2017).[1][3] [Link]

Sources

Technical Deep Dive: Physicochemical & Spectroscopic Profiling of Tyrosine-Tryptophan Amide (H-Tyr-Trp-NH₂)

Executive Summary

This technical guide profiles the dipeptide amide Tyrosine-Tryptophan Amide (H-Tyr-Trp-NH₂) , a critical structural motif in biophysics and drug discovery. Unlike its free-acid counterpart, the C-terminal amide modification neutralizes the carboxylate negative charge, significantly altering the peptide’s isoelectric point (pI), solubility profile, and membrane permeability.

For researchers, this molecule serves two primary functions:

-

A Photophysical Standard: It is the simplest model for studying Förster Resonance Energy Transfer (FRET) between intrinsic protein fluorophores (Tyr

Trp). -

A Bioactive Scaffold: The Tyr-Trp motif underpins the pharmacophore of several opioid peptides and endomorphin analogues, where the amide cap mimics the native protein backbone continuum, enhancing metabolic stability against carboxypeptidases.

Part 1: Molecular Architecture & Fundamental Constants

The physicochemical behavior of H-Tyr-Trp-NH₂ is governed by the interplay between the phenolic hydroxyl of Tyrosine, the indole ring of Tryptophan, and the C-terminal amide.

Table 1: Physicochemical Specifications

| Parameter | Value / Characteristic | Technical Note |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxyphenyl)propanoyl-amino]-3-(1H-indol-3-yl)propanamide | Stereochemistry assumed L,L unless specified. |

| Molecular Formula | Amidation replaces C-term -OH with -NH₂. | |

| Molecular Weight | 366.42 g/mol (Average)366.1692 Da (Monoisotopic) | Essential for Mass Spec verification ( |

| Isoelectric Point (pI) | ~9.6 (Calculated) | Drastic shift from free acid (pI ~5.8). The molecule is cationic at physiological pH (7.4). |

| Net Charge (pH 7.4) | +1 | Protonated N-term ( |

| Hydrophobicity (LogP) | ~0.8 - 1.2 (Predicted) | Moderately hydrophobic. Amidation increases LogP vs. free acid. |

| Solubility | Soluble in MeOH, DMSO, DMF.Limited in water (pH > 9 improves solubility). | Solubilize in organic solvent first, then dilute into aqueous buffer. |

pKa Ionization Profile

Understanding the ionization state is critical for fluorescence studies, as the phenolates quench fluorescence differently than phenols.

-

-Amine (N-term):

-

Tyrosine (Phenolic -OH):

. -

Tryptophan (Indole -NH):

(Non-ionizable in aqueous buffers). - -Amide (C-term): Non-ionizable.

Part 2: Spectroscopic Dynamics (The Core)

The Tyr-Trp-NH₂ dipeptide is a canonical system for studying intra-molecular energy transfer. The proximity of the Tyrosine (Donor) and Tryptophan (Acceptor) allows for efficient non-radiative energy transfer.

Fluorescence & FRET Mechanism

When excited at 280 nm (where both absorb), the emission spectrum is dominated by Tryptophan (350 nm) due to FRET. Tyrosine emission (303 nm) is heavily quenched.

-

Excitation: 280 nm (Tyr + Trp absorption) or 295 nm (Selective Trp excitation).[1]

-

Emission: 350 nm (Trp emission).[2]

-

FRET Efficiency (

): Depends on the distance (-

(Förster distance for Tyr

-

In H-Tyr-Trp-NH₂, the distance is often < 10 Å, leading to >90% transfer efficiency .

-

(Förster distance for Tyr

Diagram 1: Jablonski Diagram of Tyr-Trp FRET

The following diagram illustrates the energy transfer pathway that results in the quenching of Tyrosine and sensitized emission of Tryptophan.

Caption: Energy flow in Tyr-Trp-NH2. Excitation of Tyr leads to resonance energy transfer to Trp, resulting in dominant Trp emission at 350nm.

Part 3: Structural Conformation & Stability

Pi-Pi Stacking ( )

The indole ring of Trp and the phenol ring of Tyr are both electron-rich aromatic systems. In the dipeptide amide, they frequently adopt a stacked conformation (offset parallel or T-shaped) in aqueous solution to minimize hydrophobic surface area.

-

Effect: This stacking creates a distinct hypochromic effect in UV absorbance (lower absorbance than the sum of individual amino acids) and stabilizes the peptide against proteolytic degradation.

Rotamer Populations

NMR studies indicate that the side chains exist in dynamic equilibrium between gauche+, gauche-, and trans rotamers. The bulky nature of both side chains restricts free rotation, often locking the peptide into a "folded" state that maximizes the FRET efficiency described above.

Part 4: Synthesis Protocol (Solid Phase)

To synthesize H-Tyr-Trp-NH₂ with high purity, Fmoc Solid Phase Peptide Synthesis (SPPS) is the industry standard. The use of Rink Amide resin is non-negotiable to generate the C-terminal amide.

Critical Reagents & Scavengers

-

Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).

-

Coupling: DIC/Oxyma or HBTU/DIEA.

-

Deprotection: 20% Piperidine in DMF.[3]

-

Cleavage Cocktail (Crucial): Reagent K or similar.[4]

-

Why? Trp is susceptible to alkylation by carbocations (from tBu protecting groups) during cleavage.[4] You MUST use scavengers.

-

Formula: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).

-

Diagram 2: SPPS Workflow for Tyr-Trp-NH₂

Caption: Step-by-step SPPS synthesis on Rink Amide resin. Note the specific order: Trp is coupled first to the resin, then Tyr.

Part 5: Analytical Workflows

HPLC Method (Reverse Phase)

Due to the aromatic rings, this peptide is UV-active and moderately hydrophobic.

-

Column: C18 (e.g., Phenomenex Jupiter or Waters XBridge), 300Å pore size preferred for peptides.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 30 minutes.

-

Detection: 214 nm (peptide bond) and 280 nm (aromatic side chains).

Mass Spectrometry (ESI-MS)

-

Expected Ion:

-

Fragmentation Pattern:

-

Look for the immonium ions :

-

Tyr Immonium: m/z 136

-

Trp Immonium: m/z 159

-

-

y1 ion: Trp-NH₂ fragment (~203 Da).

-

b1 ion: Tyr fragment (~164 Da).

-

References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (The authoritative text on FRET and Amino Acid fluorescence).

-

Eftink, M. R. (1991). Fluorescence quenching: theory and applications. Topics in Fluorescence Spectroscopy, 2, 53-126. (Details quenching mechanisms relevant to Tyr/Trp interactions).

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (The standard protocol for Fmoc SPPS).[5]

-

Scheraga, H. A. (1978). Calculations of stable conformations of polypeptides. Reviews of Modern Physics. (Foundational work on rotamer populations in dipeptides).

Sources

H-Tyr-Trp-NH2 as a potential neurotransmitter or neuromodulator

Technical Guide for Research & Development

Executive Summary

H-Tyr-Trp-NH2 (Tyrosine-Tryptophan-Amide) is a synthetic dipeptide of significant interest in neuropharmacology and nutraceutical development. Structurally composed of two aromatic amino acid precursors—L-Tyrosine (catecholamine precursor) and L-Tryptophan (serotonin precursor)—and stabilized by C-terminal amidation, this molecule exhibits distinct physicochemical properties that facilitate blood-brain barrier (BBB) permeability.

Emerging research classifies this compound not as a classical neurotransmitter, but as a neuromodulator with pleiotropic effects. Its primary mechanisms include the upregulation of noradrenaline metabolism, activation of the CREB-BDNF neuroprotective pathway, and potent antioxidant activity. This guide provides a comprehensive technical analysis of its chemistry, pharmacology, synthesis, and experimental validation.

Chemical Identity & Physicochemical Properties[1][2][3]

The amidation of the C-terminus (–CONH₂) distinguishes this compound from its dietary hydrolysis counterpart (H-Tyr-Trp-OH). This modification removes the negative charge of the carboxylate group, significantly increasing lipophilicity and resistance to carboxypeptidase degradation—critical factors for CNS bioavailability.

| Property | Specification |

| Sequence | This compound (YW-NH2) |

| IUPAC Name | (S)-2-amino-3-(4-hydroxyphenyl)-N-((S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)propanamide |

| Molecular Formula | C₂₂H₂₅N₅O₃ |

| Molecular Weight | 407.47 g/mol |

| Isoelectric Point (pI) | ~9.8 (Basic due to free N-term amine and amide) |

| Solubility | Soluble in water, DMSO, Methanol; slightly soluble in Ethanol.[1] |

| Stability | High resistance to C-terminal proteolysis; susceptible to oxidation (Trp indole). |

Pharmacology & Mechanism of Action[4]

This compound operates via a "multi-target" mechanism, bridging metabolic precursor availability with direct signaling modulation.

2.1. Noradrenergic Modulation & Cognitive Enhancement

Unlike classical reuptake inhibitors, the Tyr-Trp sequence has been shown to enhance noradrenaline (NA) turnover in the prefrontal cortex and hippocampus.

-

Mechanism: The dipeptide may act as a high-affinity substrate for transport systems (e.g., PEPT2) or modulate the activity of Tyrosine Hydroxylase (TH) via allosteric influence, though the precise binding site remains under investigation.

-

Effect: In murine models of amyloid-beta (Aβ) induced toxicity, Tyr-Trp administration restored working memory deficits by normalizing cortical NA levels.[2]

2.2. The CREB-BDNF Neuroprotective Pathway

Transcriptomic analysis reveals that Tyr-Trp exposure upregulates a specific gene network associated with neuronal survival.

-

Pathway: It triggers the phosphorylation of CREB (cAMP response element-binding protein), which subsequently drives the expression of BDNF (Brain-Derived Neurotrophic Factor) and EGR1 (Early Growth Response 1).

-

Outcome: Enhanced synaptic plasticity and resistance to oxidative stress (Aβ toxicity).

2.3. Antioxidant & Radical Scavenging

The indole ring of Tryptophan and the phenolic group of Tyrosine provide dual-site radical scavenging.

-

Activity: High potency against peroxyl radicals (ORAC assay) and hydroxyl radicals.

-

Relevance: Mitigates neuroinflammation and oxidative stress cascades common in neurodegenerative disorders.

2.4. Putative Opioid Interaction

While not a high-affinity opioid agonist like the tetrapeptide TIPP (Tyr-Tic-Phe-Phe), the "Tyr-Trp" N-terminal motif is structural to many delta-opioid antagonists. This compound may exhibit weak affinity or allosteric modulation at mu/delta-opioid receptors, contributing to stress-resilience profiles.

Visualization: Putative Signaling Pathway

Figure 1: Putative signaling cascade of this compound illustrating BBB transport, noradrenergic modulation, and CREB-mediated neuroprotection.[3]

Experimental Protocols

3.1. Chemical Synthesis (Fmoc-SPPS)

Objective: Synthesize high-purity this compound using Solid Phase Peptide Synthesis.

Reagents:

-

Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

-

Amino Acids: Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH.

-

Coupling: HBTU / DIPEA (Diisopropylethylamine).

-

Deprotection: 20% Piperidine in DMF.

-

Cleavage: TFA (Trifluoroacetic acid) / TIS (Triisopropylsilane) / H₂O / EDT (Ethanedithiol).

Protocol:

-

Resin Swelling: Swell 1g Rink Amide resin in DMF for 30 min.

-

Fmoc Removal (Resin): Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

-

Coupling 1 (Trp): Dissolve Fmoc-Trp(Boc)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add to resin. Shake for 60 min.

-

QC: Kaiser Test (Ninhydrin) should be negative (no free amines).

-

-

Deprotection: Remove Fmoc group (20% Piperidine/DMF). Wash DMF.

-

Coupling 2 (Tyr): Dissolve Fmoc-Tyr(tBu)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add to resin. Shake for 60 min.

-

Final Deprotection: Remove N-terminal Fmoc. Wash DMF, then DCM, then Methanol. Dry resin.

-

Cleavage: Prepare cocktail: 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS . (EDT is critical to prevent Trp oxidation). Shake for 2 hours.

-

Precipitation: Filter resin. Drop filtrate into cold Diethyl Ether. Centrifuge to pellet peptide.

Visualization: Synthesis Workflow

Figure 2: Fmoc-SPPS workflow for this compound synthesis.

3.2. Purification & Characterization[4]

-

HPLC: C18 Reverse Phase Column. Gradient: 5% to 60% Acetonitrile (0.1% TFA) in Water (0.1% TFA) over 30 min. Detect at 220nm (peptide bond) and 280nm (aromatic side chains).

-

Mass Spectrometry: ESI-MS. Expected [M+H]⁺ = 408.2 Da.

3.3. In Vitro Neuroprotection Assay (Aβ Toxicity Model)

Objective: Validate neuroprotective activity in PC12 or SH-SY5Y cells.

-

Culture: Plate SH-SY5Y cells in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days.

-

Pre-treatment: Incubate cells with this compound (0.1, 1, 10, 50 µM) for 2 hours.

-

Insult: Add Aβ(25-35) oligomers (20 µM) to the media. Incubate for 24 hours.

-

Readout: Measure cell viability using MTT or CCK-8 assay.

-

Validation: Perform Western Blot for phosphorylated CREB (p-CREB) and BDNF levels in cell lysates.

Challenges & Future Directions

-

Stability: While amidation improves stability, the peptide is still susceptible to endopeptidases. Cyclization (e.g., head-to-tail) or N-methylation could further enhance half-life.

-

BBB Permeability: Although dipeptides utilize PEPT2 transporters, absolute brain uptake remains a limiting factor. Conjugation with lipophilic moieties or encapsulation in liposomes may be required for clinical efficacy.

-

Receptor Specificity: Further radioligand binding assays are needed to screen against a comprehensive panel of GPCRs (Dopamine D1/D2, Serotonin 5-HT1A, Opioid µ/δ) to definitively map its "off-target" pharmacodynamics.

References

-

Ano, Y., et al. (2019). "Novel Tyr-Trp dipeptide prevents amyloid-β-induced memory impairment and suppresses inflammation in the mouse brain." Journal of Neuroinflammation. Link

-

Ichinose, T., et al. (2023). "Bioinformatics Analysis of the Molecular Networks Associated with the Amelioration of Aberrant Gene Expression by a Tyr–Trp Dipeptide." International Journal of Molecular Sciences. Link

-

Schiller, P. W., et al. (1992). "Synthesis and in vitro opioid activity of TIPP (Tyr-Tic-Phe-Phe-OH) and related analogs." Journal of Medicinal Chemistry. Link

-

Tanaka, M., et al. (2020). "Brain-transportable soy dipeptide, Tyr-Pro, attenuates amyloid β peptide25-35-induced memory impairment in mice."[5] npj Science of Food. Link

-

Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioinformatics Analysis of the Molecular Networks Associated with the Amelioration of Aberrant Gene Expression by a Tyr–Trp Dipeptide in Brains Treated with the Amyloid-β Peptide [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

Investigating the Endogenous Presence of H-Tyr-Trp-NH2: A Technical Validation Framework

Executive Summary

The dipeptide amide H-Tyr-Trp-NH2 (YW-amide) represents a distinct class of bioactive molecules where minimal structural complexity masks significant physiological potential. Unlike its acidic counterpart (H-Tyr-Trp-OH), the presence of the C-terminal amide moiety (–NH2) strongly suggests specific enzymatic processing via the Peptidylglycine

This guide provides a rigorous technical framework for researchers attempting to validate the endogenous presence of this compound. It moves beyond simple detection, addressing the critical challenges of distinguishing authentic bioactive amides from proteolytic degradation artifacts using high-resolution mass spectrometry (HRMS) and orthogonal biochemical validation.

Part 1: Biosynthetic Plausibility and Mechanistic Logic

The "Amidation Signature"

The discovery of a C-terminal amide in a dipeptide is not random. In eukaryotic systems, amidation is almost exclusively a post-translational modification (PTM) conferring biological stability and receptor affinity.

-

Proteolytic Stability: The amide group protects the peptide from rapid degradation by carboxypeptidases, extending its half-life in plasma and extracellular fluid.

-

Receptor Interaction: Many G-Protein Coupled Receptors (GPCRs) require the hydrogen-bonding capability of the C-terminal amide for high-affinity ligand binding (e.g., TRH, oxytocin, neuropeptide Y).

The Biosynthetic Pathway

For this compound to exist endogenously, it must originate from a larger precursor protein containing a Glycine residue immediately following the Tryptophan. The enzymatic cascade follows this logic:

-

Prohormone Cleavage: Prohormone Convertases (PC1/3, PC2) cleave the precursor at dibasic sites.

-

Carboxypeptidase Trimming: Removal of C-terminal basic residues (Lys/Arg) exposes a C-terminal Glycine.

-

PAM Action: The PAM enzyme complex (PHM and PAL domains) converts the C-terminal Glycine into the amide group of the preceding Tryptophan.

Precursor Requirement: ...-Tyr-Trp-Gly-...

Caption: Figure 1. Obligate biosynthetic pathway for endogenous peptide amidation. The presence of the Glycine donor is the rate-limiting structural requirement.

Part 2: Physicochemical Profile & Analytical Challenges

Before extraction, one must understand the molecule's behavior. This compound is small, aromatic, and prone to specific analytical pitfalls.

Comparative Properties Table

| Property | This compound (Target) | H-Tyr-Trp-OH (Artifact/Control) | Impact on Protocol |

| Monoisotopic Mass | ~366.169 Da | ~367.153 Da | Critical: Only ~0.984 Da difference. Low-res MS cannot distinguish isotopes. |

| Hydrophobicity | High (Aromatic side chains) | Moderate (Free acid is more polar) | Amide elutes later on RP-HPLC (C18). |

| Isoelectric Point (pI) | ~9.5 (Basic) | ~5.8 (Neutral/Acidic) | Amide binds strongly to Cation Exchange (SCX). |

| Solubility | Good in MeOH/ACN; Low in H2O | Good in H2O (pH > 7) | Use organic solvent extraction. |

The "Isobaric" Trap

A common error in peptidomics is misidentifying the [M+H]+ of the amide with the 13C isotope of the acid form, or confusing it with source-induced fragmentation of larger peptides.

-

Solution: You must use High-Resolution Mass Spectrometry (HRMS) (Orbitrap or Q-TOF) with mass accuracy < 5 ppm.

Part 3: Step-by-Step Validation Protocol

This protocol is designed to be self-validating. It assumes the use of LC-MS/MS as the primary detection method.

Phase 1: Sample Preparation & Extraction

Goal: Halt protease activity immediately to prevent artificial generation of Tyr-Trp fragments.

-

Tissue Harvest: Rapidly dissect tissue (e.g., brain, gut) and flash-freeze in liquid nitrogen.

-

Acid Extraction: Homogenize tissue in hot (80°C) 1M Acetic Acid + 0.1% TFA .

-

Why? Heat denatures proteases; acid facilitates peptide solubility and precipitates high-MW proteins.

-

-

Clarification: Centrifuge at 12,000 x g for 20 mins at 4°C.

-

Solid Phase Extraction (SPE):

-

Use HLB (Hydrophilic-Lipophilic Balance) cartridges.

-

Wash with 5% Methanol.

-

Elute with 80% Acetonitrile / 0.1% Formic Acid.

-

Note: The high aromaticity of Tyr-Trp ensures strong retention on HLB media.

-

Phase 2: LC-MS/MS Identification Strategy

Goal: Chromatographic and spectral separation of the Amide from the Acid.

Instrument Setup:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Shallow gradient (e.g., 5-30% B over 20 mins) to maximize separation of the dipeptide forms.

Validation Workflow:

Caption: Figure 2. Orthogonal validation workflow. Co-elution with a heavy-labeled standard is the gold standard for small peptide identification.

Phase 3: The "Spike-In" Confirmation

To conclusively prove the peak is this compound and not an isomer or isobaric interference:

-

Synthesize or purchase Heavy this compound (e.g., utilizing

-Tyr). -

Spike the heavy standard into the biological matrix.

-

Criteria for Success:

-

The endogenous peak and the heavy standard peak must perfectly co-elute.

-

The MS/MS fragmentation pattern (ratio of y-ions to b-ions) must be identical.

-

Part 4: Functional Implications & Reference Data

If this compound is validated, what is it doing? Small dipeptide amides often act as:

-

Allosteric Modulators: Modulating the activity of larger neuropeptide receptors.

-

Enzyme Inhibitors: Tyr-Trp motifs are known to inhibit specific metalloproteases.

-

Antioxidants: The indole ring of Tryptophan and the phenol of Tyrosine are potent radical scavengers.

Key MS/MS Transitions (For MRM Setup)

When setting up a Triple Quadrupole (QqQ) method, use these transitions:

-

Precursor: 367.2 (M+H)+

-

Product 1 (Quantifier): 187.09 (Trp immonium-related / y1 ion)

-

Product 2 (Qualifier): 136.07 (Tyr immonium ion)

-

Product 3 (Amide specific): Loss of NH3 (neutral loss) is often observed.

References

-

Identifying and Measuring Endogenous Peptides through Peptidomics. Source: National Institutes of Health (NIH) / ACS Chemical Neuroscience. Context: Comprehensive review on distinguishing endogenous peptides from degradation products. URL:[Link]

-

Peptidylglycine alpha-amidating monooxygenase (PAM) and the biosynthesis of peptide amides. Source: Journal of Biological Chemistry (General mechanism reference). Context: Establishes the biological necessity of the PAM enzyme for C-terminal amidation. URL:[Link](Note: Direct deep link to specific historical PAM papers varies, but JBC is the authoritative repository for this enzyme's characterization).

-

Bypassing the Need for Cell Permeabilization: Nanobody CDR3 Peptide Improves Binding on Living Bacteria. Source: ACS Bioconjugate Chemistry.[1] Context: Demonstrates the utility and stability of Tyr-Trp-NH2 motifs in biological systems and synthetic peptide design. URL:[Link][1]

-

Structural Requirements of N-alpha-Mercaptoacetyl Dipeptide Inhibitors of Pseudomonas Aeruginosa Virulence Factor LasB. Source: Semantic Scholar / Journal of Medicinal Chemistry. Context: Highlights the bioactivity of Tyr-Trp derivatives and their specific interaction with metalloproteases. URL:[Link]

Sources

Methodological & Application

Application Note: A Protocol for the Solid-Phase Synthesis of H-Tyr-Trp-NH2

Introduction

The dipeptide H-Tyr-Trp-NH2, composed of tyrosine and tryptophan with a C-terminal amide, is a valuable molecular fragment for research in drug discovery and peptide chemistry. Its synthesis via solid-phase peptide synthesis (SPPS) offers a streamlined and efficient method for obtaining this target molecule with high purity. This application note provides a detailed, field-proven protocol for the synthesis of this compound, employing the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy.[1][2]

The choice of the Fmoc/tBu strategy is based on its milder cleavage conditions compared to the Boc/Bzl strategy, which requires harsh acids like hydrofluoric acid (HF).[2][3] The protocol herein utilizes Rink Amide resin to directly yield the C-terminal amide upon cleavage, side-chain protection for both tyrosine and tryptophan to prevent side reactions, and a robust coupling and cleavage methodology to ensure a high yield of the final product.

Scientific Rationale and Strategy

The synthesis of this compound is performed in a C-to-N terminal direction, starting with the tryptophan residue attached to the solid support.[3][4] The key steps in each cycle of peptide elongation are:

-

Fmoc Deprotection: The base-labile Fmoc group is removed from the N-terminus of the growing peptide chain using a solution of piperidine in a suitable solvent.[2]

-

Amino Acid Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine on the resin-bound peptide.

-

Washing: Excess reagents and byproducts are removed by thorough washing of the resin.[4]

This cycle is repeated for each amino acid in the sequence. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.[5][6] The scavengers are crucial to trap the highly reactive carbocations generated during the cleavage of the protecting groups, thus preventing unwanted modifications of sensitive residues like tryptophan and tyrosine.[7]

Experimental Workflow Diagram

Caption: Workflow for the solid-phase synthesis of this compound.

Materials and Reagents

| Item | Description | Recommended Supplier |

| Resin | Rink Amide AM Resin, 100-200 mesh, ~0.6 mmol/g | Sigma-Aldrich, Aapptec |

| Amino Acids | Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH | Sigma-Aldrich, ChemPep |

| Coupling Reagent | HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Sigma-Aldrich, Aapptec |

| Activation Base | DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich |

| Solvents | DMF (N,N-Dimethylformamide), peptide synthesis grade | Sigma-Aldrich |

| DCM (Dichloromethane) | Sigma-Aldrich | |

| Deprotection | Piperidine | Sigma-Aldrich |

| Cleavage Acid | TFA (Trifluoroacetic acid) | Sigma-Aldrich |

| Scavengers | Phenol, Thioanisole, 1,2-Ethanedithiol (EDT), Water (deionized) | Sigma-Aldrich |

| Precipitation | Cold Diethyl Ether or Methyl tert-butyl ether (MTBE) | Sigma-Aldrich |

Detailed Synthesis Protocol

This protocol is designed for a 0.1 mmol synthesis scale.

Step 1: Resin Preparation and Swelling

-

Weigh 167 mg of Rink Amide AM resin (~0.6 mmol/g substitution) and place it into a fritted syringe reaction vessel.

-

Add 5 mL of DMF to the resin.[8]

-

Agitate the resin for 30 minutes at room temperature to allow for adequate swelling.[8]

-

Drain the DMF from the reaction vessel.

Step 2: First Amino Acid Coupling (Fmoc-Trp(Boc)-OH)

-

Fmoc Deprotection of Resin:

-

Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.

-

Agitate for 5 minutes, then drain.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.[9]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (3 x 5 mL), and finally DMF (3 x 5 mL).

-

-

Coupling of Fmoc-Trp(Boc)-OH:

-

In a separate vial, dissolve Fmoc-Trp(Boc)-OH (210.6 mg, 0.4 mmol, 4 eq.) and HBTU (151.7 mg, 0.4 mmol, 4 eq.) in 3 mL of DMF.

-

Add DIPEA (139 µL, 0.8 mmol, 8 eq.) to the amino acid solution and vortex for 1 minute to pre-activate.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

Optional: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[1]

-

Step 3: Second Amino Acid Coupling (Fmoc-Tyr(tBu)-OH)

-

Fmoc Deprotection:

-

Repeat the Fmoc deprotection procedure as described in Step 2.1.

-

-

Coupling of Fmoc-Tyr(tBu)-OH:

-

In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (183.8 mg, 0.4 mmol, 4 eq.) and HBTU (151.7 mg, 0.4 mmol, 4 eq.) in 3 mL of DMF.

-

Add DIPEA (139 µL, 0.8 mmol, 8 eq.) and pre-activate for 1 minute.

-

Add the activated solution to the resin-bound tryptophan.

-

Agitate for 2 hours at room temperature.

-

Drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

Step 4: Final Fmoc Deprotection

-

Perform the final N-terminal Fmoc deprotection as described in Step 2.1.

-

After the final washes, wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Step 5: Cleavage and Deprotection

-

Safety Precaution: This step involves the use of strong acid (TFA) and should be performed in a well-ventilated fume hood.

-

Prepare the cleavage cocktail "Reagent K".[10] For 10 mL of cocktail, mix:

-

Trifluoroacetic acid (TFA): 8.25 mL

-

Phenol: 0.5 g

-

Water: 0.5 mL

-

Thioanisole: 0.5 mL

-

1,2-Ethanedithiol (EDT): 0.25 mL

-

-

Add approximately 5 mL of the cleavage cocktail to the dried peptide-resin in the reaction vessel.

-

Agitate the mixture at room temperature for 2-3 hours.[6]

-

Filter the cleavage mixture into a 50 mL centrifuge tube.

-

Wash the resin with an additional 1-2 mL of fresh cleavage cocktail and combine the filtrates.

Step 6: Peptide Precipitation and Purification

-

To the combined filtrate, add 40 mL of cold diethyl ether or MTBE. A white precipitate of the crude peptide should form.

-

Incubate the mixture at -20°C for 30 minutes to maximize precipitation.

-

Centrifuge the tube at 3000-4000 rpm for 10 minutes.

-

Carefully decant the ether.

-

Wash the peptide pellet with another 20 mL of cold ether, centrifuge, and decant again. Repeat this wash step twice more.

-

After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Analysis and Characterization

The purity of the synthesized this compound should be assessed by analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and the identity confirmed by mass spectrometry.[11][12]

-

Analytical RP-HPLC Conditions:

References

- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.

- Advanced ChemTech. Fmoc-Trp(Boc)-OH – N-in-Boc protected derivative for peptide synthesis.

- Aapptec Peptides. Fmoc-Tyr(tBu)-OH; CAS 71989-38-3.

- Aapptec Peptides. Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin.

- ChemPep. Fmoc Solid Phase Peptide Synthesis.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).

- Aapptec. How to Synthesize a Peptide.

- Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular and Cellular Proteomics, 13(6), 1-26.

- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.

- Aapptec Peptides. Cleavage Cocktails; Reagent K.

- Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.

- Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.

- ResearchGate. (n.d.). Full synthesis of H‐Tyr‐Ile‐Gly‐Phe‐Leu‐NH2 pentapeptide on CM resin.

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. chempep.com [chempep.com]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

- 5. biotage.com [biotage.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. biovera.com.au [biovera.com.au]

- 12. almacgroup.com [almacgroup.com]

- 13. researchgate.net [researchgate.net]

Application Note: High-Purity Purification of the Dipeptide H-Tyr-Trp-NH2 Using Preparative Reverse-Phase HPLC

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of the synthetic dipeptide H-L-Tyrosyl-L-Tryptophanamide (H-Tyr-Trp-NH2) using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis and purification, aiming to achieve high purity (>98%) of the target peptide. This guide delves into the causal relationships behind experimental choices, from stationary phase selection to mobile phase optimization, ensuring a robust and reproducible purification strategy.

Introduction: The Scientific Rationale

This compound is a dipeptide of significant interest in various biochemical and pharmaceutical research areas. Its synthesis, typically via Solid-Phase Peptide Synthesis (SPPS), often results in a crude product containing impurities such as deletion sequences, incompletely deprotected peptides, and other side-reaction products.[1][2][3] Achieving high purity is paramount for its use in subsequent applications, including in-vitro and in-vivo studies.[4]

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolving power and compatibility with volatile mobile phases, which simplifies post-purification processing.[4][5][6] The separation mechanism in RP-HPLC is based on the differential partitioning of the target peptide and its impurities between a non-polar stationary phase and a polar mobile phase.[4] The retention of peptides is primarily governed by their hydrophobicity.[5] For this compound, the presence of two aromatic residues, tyrosine and tryptophan, imparts significant hydrophobicity, making it an ideal candidate for RP-HPLC purification.

This protocol is designed to be a self-validating system, where the principles of method development are first applied on an analytical scale and then seamlessly scaled up to a preparative scale for bulk purification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.

| Property | Value | Significance for RP-HPLC Purification |

| Molecular Formula | C20H22N4O3 | --- |

| Molecular Weight | 366.42 g/mol | Influences diffusion rates and interaction with the stationary phase. |

| Structure | H-L-Tyrosyl-L-Tryptophanamide | The aromatic side chains of Tyrosine and Tryptophan are the primary drivers of hydrophobic retention on a C18 column. The C-terminal amide reduces the overall charge and increases hydrophobicity compared to a free carboxyl terminus. |

| Isoelectric Point (pI) | ~5.6 (Estimated) | At a pH below the pI, the peptide will be positively charged, which can be leveraged for ion-pairing. |

| UV Absorbance | Maxima at ~220 nm (peptide bond) and ~280 nm (aromatic side chains) | Allows for sensitive detection. Monitoring at 220 nm provides a general peptide signal, while 280 nm is more specific to Tyr and Trp containing peptides. |

Experimental Workflow: From Analytical Method Development to Preparative Purification

The purification strategy follows a logical progression from small-scale method optimization to large-scale purification and final purity analysis.

Caption: Overall workflow for the purification of this compound.

Materials and Methods

Instrumentation and Consumables

-

HPLC System: A preparative HPLC system with a gradient pump, autosampler (or manual injector), UV-Vis detector, and fraction collector.

-

Analytical Column: C18 silica-based column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-120 Å pore size).[7]

-

Preparative Column: C18 silica-based column with the same stationary phase chemistry as the analytical column (e.g., 21.2 x 250 mm, 5-10 µm particle size, 100-120 Å pore size).

-

Solvents: HPLC-grade acetonitrile (ACN) and water.

-

Mobile Phase Additive: Trifluoroacetic acid (TFA), HPLC-grade.

-

Sample Vials and Collection Tubes

-

Lyophilizer (Freeze-Dryer)

Mobile Phase Preparation

The choice of mobile phase is critical for achieving good peak shape and resolution.[] Acetonitrile is the preferred organic modifier due to its low viscosity and UV transparency. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape by masking residual silanol groups on the stationary phase and providing counter-ions for the charged groups on the peptide.[7][]

-

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Protocol:

-

To prepare 1 L of Mobile Phase A, add 1 mL of TFA to 999 mL of HPLC-grade water.

-

To prepare 1 L of Mobile Phase B, add 1 mL of TFA to 999 mL of acetonitrile.

-

Degas both mobile phases by sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.

Step-by-Step Purification Protocol

Part 1: Analytical Method Development

The initial step is to develop a robust separation method on an analytical scale. This allows for rapid optimization of the elution gradient while conserving the crude peptide sample.

1. Crude Sample Preparation:

-

Dissolve a small amount of the crude this compound lyophilizate in Mobile Phase A to a concentration of approximately 1 mg/mL.

-

If solubility is an issue, a small amount of acetonitrile or DMSO can be used to initially dissolve the peptide, followed by dilution with Mobile Phase A.

-

Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. Initial Scouting Gradient:

-

Column: Analytical C18 column (4.6 x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: 220 nm and 280 nm.

-

Injection Volume: 10-20 µL.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point to determine the approximate elution concentration of the peptide.

3. Gradient Optimization:

-

Based on the retention time from the scouting run, a shallower, more focused gradient should be developed to improve the resolution between the target peptide and closely eluting impurities.[7]

-

For example, if this compound elutes at 40% B in the scouting run, a new gradient could be 20-60% B over 40 minutes. This decreases the change in organic solvent concentration over time, allowing for better separation.[7]

Optimized Analytical Gradient Example:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

| 0 | 80 | 20 | 1.0 |

| 40 | 40 | 60 | 1.0 |

| 45 | 5 | 95 | 1.0 |

| 50 | 5 | 95 | 1.0 |

| 51 | 80 | 20 | 1.0 |

| 60 | 80 | 20 | 1.0 |

Part 2: Preparative Scale-Up and Purification

Once an optimized analytical method is established, it can be scaled up for preparative purification.

1. Scaling Up the Method:

-

The gradient and flow rate need to be adjusted for the larger diameter of the preparative column. The flow rate can be scaled geometrically:

-

Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius / Analytical Column Radius)²

-

For a 21.2 mm ID preparative column and a 4.6 mm ID analytical column, the scaling factor is approximately 21.2.

-

-

The gradient time should be kept the same to maintain similar resolution.

Scaled-Up Preparative Method Example:

| Parameter | Analytical | Preparative |

| Column ID | 4.6 mm | 21.2 mm |

| Flow Rate | 1.0 mL/min | 21.2 mL/min |

| Gradient | 20-60% B in 40 min | 20-60% B in 40 min |

2. Preparative Sample Loading:

-

Dissolve the crude this compound in the minimum amount of Mobile Phase A. The loading capacity is often limited by the solubility of the peptide in the loading solvent.[9]

-

Typical loading for a 21.2 mm ID column can range from 50 mg to over 200 mg, depending on the complexity of the crude mixture and the required purity.[10]

-

Inject the dissolved sample onto the equilibrated preparative column.

3. Fraction Collection:

-

Monitor the chromatogram at 220 nm and 280 nm.

-

Begin collecting fractions as the main peak begins to elute. Collect fractions of a fixed volume (e.g., 10-15 mL) throughout the elution of the target peak.

Caption: Schematic of the preparative HPLC system.

Part 3: Post-Purification Analysis and Processing

1. Purity Analysis of Fractions:

-

Inject a small aliquot (10-20 µL) of each collected fraction onto the analytical HPLC system using the optimized analytical method.

-

Analyze the resulting chromatograms to determine the purity of each fraction.

2. Pooling and Lyophilization:

-

Combine the fractions that meet the desired purity specification (e.g., >98%).

-

Freeze the pooled fractions at -80°C.

-

Lyophilize the frozen solution to remove the water and acetonitrile, yielding the purified this compound as a fluffy, white powder. The TFA will remain as a counter-ion.[11]

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Poor Peak Shape (Tailing) | - Residual silanol interactions. - Column degradation (high pH). - Sample overload. | - Ensure 0.1% TFA is in both mobile phases. - Use a high-purity silica column.[7] - Reduce sample load. |

| Poor Resolution | - Gradient is too steep. - Inappropriate stationary phase. | - Decrease the gradient slope (%B/min).[7] - Ensure a C18 column is being used, as it is well-suited for hydrophobic peptides.[7] |

| "Ghost" Peaks | - Contaminants in the mobile phase. | - Use fresh, high-purity HPLC-grade solvents and TFA. Run a blank gradient to confirm.[12] |

| Low Recovery | - Peptide precipitation on the column. - Irreversible adsorption. | - Decrease sample concentration. - Ensure the mobile phase pH is appropriate to maintain peptide solubility. |

Conclusion

This application note provides a systematic and robust protocol for the purification of this compound using preparative RP-HPLC. By following the principles of analytical method development, seamless scale-up, and careful fraction analysis, researchers can consistently obtain this dipeptide at high purity, suitable for demanding downstream applications. The rationale behind each step, from mobile phase composition to gradient design, is grounded in established chromatographic principles to ensure a scientifically sound and reproducible workflow.

References

-

Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

-

Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

-

Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-33. [Link]

- Mant, C. T., & Hodges, R. S. (Eds.). (1991).

-

Euerby, M. R., et al. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Peptide Characterization by RP-HPLC for Regulatory Submissions. [Link]

-

Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]

-

BioPharm International. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. [Link]

-

Guryanov, I., et al. (2013). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). Journal of Peptide Science, 19(11), 695-703. [Link]

-

VET-e-JOURNAL. (2023). Peptides, solid-phase synthesis and characterization. [Link]

-

MDPI. (2021). Biochemical Properties and Physiological Roles of Tyrosine Aminotransferases in Olive (Olea europaea L.). [Link]

-

P-Mell, D., et al. (2012). Automated method for analysis of tryptophan and tyrosine metabolites using capillary electrophoresis with native fluorescence detection. Analytical and Bioanalytical Chemistry, 402(7), 2351–2359. [Link]

-

LookChem. (n.d.). Cas 4985-46-0, H-TYR-NH2 HCL. [Link]

-

ResearchGate. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. [Link]

-

ACS Omega. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification.... [Link]

-

Agilent. (2023). Scale Up with Confidence - Column selection for preparative HPLC. [Link]

-

Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

-

ResearchGate. (2021). Proper RP-HPLC workup following peptide synthesis?. [Link]

-

Wikipedia. (n.d.). Amino acid. [Link]

-

ResearchGate. (2015). Precision of the method for determination of L-tyrosine, L-tryptophan, L-lisyne, histamine and tryramine. [Link]

-

MDPI. (2022). Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. [Link]

-

Heliyon. (2021). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. [Link]

-

NCERT. (n.d.). Biomolecules. [Link]

-

PubMed Central. (2014). Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC. [Link]

-

NovoPro. (n.d.). H-Met-Tyr-Phe-NH2 peptide. [Link]

-

Molecules. (2020). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. [Link]

Sources

- 1. ejbiotechnology.info [ejbiotechnology.info]

- 2. researchgate.net [researchgate.net]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 5. bachem.com [bachem.com]

- 6. renyi.hu [renyi.hu]

- 7. hplc.eu [hplc.eu]

- 9. pharmtech.com [pharmtech.com]

- 10. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. H-Met-Tyr-Phe-NH2 peptide [novoprolabs.com]

- 12. harvardapparatus.com [harvardapparatus.com]

Application Note: High-Sensitivity LC-MS/MS Quantitation of H-Tyr-Trp-NH2 in Biological Matrices

Abstract & Scope

This protocol details the validation and execution of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the dipeptide amide H-Tyr-Trp-NH2 (Tyrosyl-Tryptophanamide). This molecule, often investigated for its bioactivity in opioid receptor signaling and as a degradation product of larger neuropeptides, presents specific bioanalytical challenges including proteolytic instability, adsorption to container surfaces, and oxidative susceptibility of the tryptophan indole moiety.

This guide moves beyond standard "cookbook" recipes, offering a self-validating workflow designed for regulatory compliance (FDA/ICH M10) and high-throughput robustness.

Molecule Characterization & Method Strategy

Physicochemical Properties

-

Sequence: this compound[1]

-

Formula: C₂₀H₂₂N₄O₃

-

Monoisotopic Mass: 366.1695 Da

-

[M+H]⁺: 367.1768 m/z

-

Key Functional Groups: Phenol (Tyr), Indole (Trp), Primary Amine (N-term), Primary Amide (C-term).

Critical Analytical Challenges & Solutions

-

Proteolytic Instability: The free N-terminus makes the peptide a substrate for aminopeptidases in plasma. The C-terminal amide confers resistance to carboxypeptidases but not endopeptidases.

-

Solution: Immediate acidification and use of protease inhibitor cocktails (e.g., EDTA + Bestatin) at collection.

-

-

Adsorption (The "Sticky Peptide" Problem): The hydrophobic indole ring drives adsorption to polypropylene surfaces.

-

Solution: Use of Low-Bind tubes and maintenance of organic solvent (≥5% ACN) or surfactant in working solutions.

-

-

Oxidation: Tryptophan is light- and oxygen-sensitive (degrading to Kynurenine).

-

Solution: Amber glassware and rapid sample processing at 4°C.

-

Visual Workflows

Bioanalytical Workflow (DOT Diagram)

Figure 1: End-to-end bioanalytical workflow emphasizing early stabilization and internal standard (IS) integration.

Materials & Reagents

Chemical Standards

-

Analyte: this compound (Purity >98%).

-

Internal Standard (IS): Stable Isotope Labeled (SIL) analog is preferred, e.g., H-Tyr(¹³C₆)-Trp-NH2 .

-

Alternative IS: If SIL is unavailable, use H-Phe-Trp-NH2 (structural analog). Do not use simple amino acids like Tryptophan; they do not track extraction efficiency correctly.

-

Matrix & Solvents

-

Blank Matrix: Double-charcoal stripped plasma (to remove endogenous interference if applicable) or standard pooled plasma.

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Formic Acid (FA), Ammonium Formate.

LC-MS/MS Conditions

Mass Spectrometry Parameters (Source: ESI+)

The method utilizes Positive Electrospray Ionization (ESI+). The most abundant fragment for Tryptophan-containing peptides is often the immonium ion or the y-ion.

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive | Basic amine terminus promotes protonation. |

| Spray Voltage | 3500 - 4500 V | Optimal for small peptides. |

| Source Temp | 400°C - 500°C | Ensures desolvation of aqueous mobile phase. |

| Curtain Gas | 30-40 psi | Prevents solvent entry into vacuum. |

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Type | Collision Energy (eV) | Origin |

| This compound | 367.2 | 159.1 | Quantifier | 25-30 | Trp Immonium Ion |

| 367.2 | 204.1 | Qualifier | 15-20 | y1 Ion (Trp-NH2) | |

| 367.2 | 136.1 | Qualifier | 30-35 | Tyr Immonium Ion | |

| IS (¹³C₆-Tyr) | 373.2 | 159.1 | Quantifier | 25-30 | Trp Immonium (Unlabeled) |

Note: The Trp immonium ion (159.1) is robust but common. Ensure chromatographic separation from other Trp-containing metabolites.

Chromatography (LC)

-

Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters ACQUITY BEH C18.

-

Why: C18 provides sufficient retention for the hydrophobic aromatic rings.

-

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Flow Rate: 0.4 - 0.6 mL/min.

Gradient Profile:

-

0.0 min: 5% B (Load/Desalt)

-

0.5 min: 5% B

-

3.0 min: 60% B (Elution)

-

3.1 min: 95% B (Wash)

-

4.0 min: 95% B

-

4.1 min: 5% B (Re-equilibration)

-

5.5 min: Stop

Sample Preparation Protocol

Stock Solution Preparation

-

Master Stock: Dissolve 1 mg this compound in 1 mL of 50:50 Water:ACN + 0.1% FA .

-

Crucial: Do not dissolve in 100% water; the peptide may adhere to the glass/plastic.

-

-

Working Standards: Serial dilutions in Water:ACN (95:5) . Avoid 100% aqueous solvents for low-concentration standards (<10 ng/mL) to prevent wall loss.

Plasma Extraction (Protein Precipitation)

This method is optimized for high throughput while maintaining recovery >85%.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL Low-Bind Eppendorf tube.

-

IS Addition: Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL). Vortex gently.

-

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid .

-

Vortex: High speed for 1 minute.

-

Centrifuge: 15,000 x g for 10 minutes at 4°C.

-

Dilution (Critical Step): Transfer 100 µL of supernatant to a new plate/vial. Add 100 µL of Water (Milli-Q).

-

Why: Injecting 100% ACN leads to "solvent effect" (peak broadening) on early eluting peptides. Diluting to ~50% organic ensures sharp peak focusing on the column head.

-

Method Validation & Quality Control (Self-Validating System)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the method must include the following controls in every run.

System Suitability Test (SST)

Before running samples, inject a "System Suitability" standard (approx. 10 ng/mL).

-

Requirement: Retention time deviation <5%, Peak Asymmetry <1.5, Signal-to-Noise >100.

Quality Control (QC) Levels

Prepare QCs in the same biological matrix as samples.

| QC Level | Concentration (Example) | Acceptance Criteria |

| LLOQ | 0.5 ng/mL | Accuracy 80-120%, CV <20% |

| Low QC | 1.5 ng/mL | Accuracy 85-115%, CV <15% |

| Mid QC | 20 ng/mL | Accuracy 85-115%, CV <15% |

| High QC | 80 ng/mL | Accuracy 85-115%, CV <15% |

Matrix Effect Evaluation

Calculate the Matrix Factor (MF) to ensure phospholipids are not suppressing the signal.

-

Formula:

-

Requirement: IS-normalized MF should be close to 1.0 (0.85 - 1.15).

Troubleshooting & Optimization Logic

Decision Tree: Low Sensitivity

Figure 2: Diagnostic logic for troubleshooting common peptide quantification issues.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[5]

-

ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10.

- Van Eeckhaut, A., et al. (2013). Stability of peptides in biological fluids: Implications for bioanalysis. Bioanalysis, 5(18).

- Chambers, E., et al. (2014). Systematic development of an integrated, high-sensitivity peptide bioanalytical workflow. Journal of Chromatography B. (Source for PPT vs SPE decision making).

Sources

- 1. H-D-Tyr-Pro-Trp-Phe-NH2 | C34H38N6O5 | CID 53393540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosine - Wikipedia [en.wikipedia.org]

- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 5. labs.iqvia.com [labs.iqvia.com]

- 6. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]

Technical Application Note: Proper Handling, Storage, and Reconstitution of Lyophilized H-Tyr-Trp-NH2

Executive Summary

This technical guide outlines the rigorous protocols required for the handling of H-Tyr-Trp-NH2 , a hydrophobic, aromatic dipeptide. While short peptides are often assumed to be stable, the specific presence of Tryptophan (Trp) and Tyrosine (Tyr) introduces significant susceptibility to photo-oxidation and aggregation via

Successful utilization of this peptide in drug development or biological assays requires strict adherence to exclusion of light , minimization of oxygen exposure , and correct solvent selection to prevent precipitation and chemical degradation.[1][2]

Physicochemical Profile & Critical Risks[2]

Understanding the molecular nature of this compound is the prerequisite for proper handling. This peptide combines two bulky aromatic side chains, creating a molecule that is prone to self-association and oxidation.

Table 1: Physicochemical Specifications

| Property | Specification | Technical Insight |

| Sequence | This compound | N-terminal free amine; C-terminal amide.[2] |

| Molecular Weight | ~366.4 g/mol (Free Base) | Note:[2] Commercial preparations are often TFA salts, increasing effective mass by ~114 g/mol per TFA molecule.[2] |

| Hydrophobicity | High | Both residues are aromatic.[2] The C-terminal amidation removes the solubilizing C-terminal charge. |

| Isoelectric Point (pI) | ~9.5 - 10.0 | Basic character due to N-terminal amine and lack of acidic carboxyl group.[2] |

| Solubility | Sparingly soluble in neutral H₂O | Risk: Likely to aggregate in pure water.[2] Requires organic co-solvent (DMSO) or acidic buffer.[3] |

| Primary Stability Risk | Photo-oxidation | The Indole ring of Trp is highly sensitive to UV/Blue light and ozone, forming N-formylkynurenine (yellow/brown byproduct).[2] |

Mechanism of Instability

-

Oxidation (The "Yellowing" Effect): Tryptophan is an electron-rich moiety. Upon exposure to light or reactive oxygen species (ROS), the indole ring opens, leading to a cascade of degradation products (Kynurenines). This is often visible as a yellow discoloration of the solution.

-

Aggregation: The planar aromatic rings of Tyr and Trp can stack (

-

Protocol: Storage of Lyophilized Powder

Objective: Prevent hydrolysis and physical degradation prior to reconstitution.

Core Directive: The "Warm-Up" Rule

Never open a cold vial of peptide immediately upon removal from the freezer.

-

Causality: Lyophilized peptides are hygroscopic lattices. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder. This moisture initiates hydrolysis and can cause the powder to become a sticky gum, making weighing impossible.

Step-by-Step Storage Workflow

-

Long-Term Storage: Store lyophilized vials at -20°C (standard) or -80°C (optimal for >6 months).

-

Desiccation: Vials must be stored inside a secondary container (jar or box) containing active desiccant (e.g., silica gel or Drierite) to maintain low humidity.

-

Light Protection: Store in amber vials or wrap clear vials in aluminum foil.

-

Equilibration: Before use, remove the vial from the freezer and place it in a desiccator at room temperature (RT) for at least 60 minutes . Do not break the seal until the vial feels warm to the touch.

Protocol: Reconstitution and Solubilization

Objective: Dissolve the peptide fully while preventing aggregation and oxidation. Standard: Do not attempt to dissolve directly in PBS or neutral saline.

Reconstitution Diagram

The following workflow illustrates the "Co-Solvent Strategy" required for hydrophobic aromatic peptides.

Figure 1: Step-by-step reconstitution logic prioritizing hydrophobic solubility.

Detailed Methodology

Step 1: Preparation of Stock Solution (100x)

Due to the aromatic nature of this compound, prepare a high-concentration stock in an organic solvent.

-

Select Solvent: DMSO (Dimethyl Sulfoxide) is the gold standard. It disrupts hydrogen bonding and prevents aromatic stacking.

-

Alternative: DMF (Dimethylformamide) if DMSO is incompatible with downstream chemistry.[3]

-

-

Add Solvent: Add sterile, anhydrous DMSO to the peptide powder to achieve a concentration of 10–20 mg/mL .

-

Note: Do not add water yet.

-

-

Dissolve: Vortex gently. If particles persist, sonicate for 10–15 seconds. The solution must be perfectly clear.

Step 2: Dilution to Working Concentration

-

Dropwise Addition: Add the aqueous buffer (e.g., water, saline) to the DMSO stock, not the other way around.

-

Concentration Limit: Aim for a final working concentration of < 1 mg/mL in the aqueous phase to avoid reprecipitation.

-

pH Adjustment: If using water, the solution may be slightly acidic (if TFA salt). This aids solubility.[3][4][5][6][7] If neutralizing with PBS, watch closely for cloudiness (precipitation).[2]

Protocol: Handling and Storage of Solutions[1][8]

Once in solution, the clock starts ticking on degradation (oxidation).

The "Aliquot and Freeze" System

Never store peptide solutions at 4°C for more than 24 hours.

-

Aliquot immediately: Divide the stock solution (in DMSO) into single-use aliquots (e.g., 20 µL or 50 µL).

-

Reasoning: Repeated freeze-thaw cycles cause ice crystal formation that shears peptide bonds and promotes aggregation.

-

-

Inert Gas Overlay (Highly Recommended): Before closing the tube, gently blow a stream of Argon or Nitrogen gas into the headspace of the vial.

-

Reasoning: This displaces oxygen, significantly reducing the rate of Tryptophan oxidation.

-

-

Storage: Flash freeze in liquid nitrogen (if available) and store at -80°C .

Quality Control & Troubleshooting

Visual QC[2]

-

Clear/Colorless: Optimal.

-

Cloudy/Hazy: Aggregation/Precipitation. Action: Add more DMSO or lower the pH (add dilute acetic acid).

-

Yellow Tint: Oxidation of Tryptophan (Kynurenine formation).[10] Action: Discard. The peptide purity is compromised.

Analytical QC (HPLC)

If verifying purity, use the following parameters:

-

Detection: UV at 214 nm (peptide bond) and 280 nm (aromatic side chains).

-

Ratio Check: A significant change in the 280nm/214nm peak area ratio compared to the fresh standard indicates side-chain modification (oxidation).

Degradation Pathways Diagram[2]

Figure 2: Primary degradation pathways for Tryptophan-containing peptides.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Tryptophan Oxidation. PubChem. Retrieved from [Link]

Sources

- 1. proimmune.com [proimmune.com]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. H-Tyr-Tyr-NH2 peptide [novoprolabs.com]

- 5. H-Trp-Lys-Tyr-Met-Val-D-Met-NH2 peptide [novoprolabs.com]

- 6. mdpi.com [mdpi.com]

- 7. H-Met-Tyr-Phe-NH2 peptide [novoprolabs.com]

- 8. novoprolabs.com [novoprolabs.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

How to use H-Tyr-Trp-NH2 in competitive binding assays

Application Note: Competitive Binding & Transport Kinetics of H-Tyr-Trp-NH2

Executive Summary & Biological Context

This compound (L-Tyrosyl-L-tryptophan amide) is a synthetic dipeptide derivative distinct from its free-acid counterpart (Tyr-Trp) due to the C-terminal amidation. This modification alters its charge state, stability, and binding affinity, making it a critical molecular probe in two primary research vectors:

-

Peptide Transporter (PEPT1/SLC15A1) Profiling: Dipeptides containing aromatic side chains (Tyrosine, Tryptophan) are high-affinity substrates for the proton-coupled oligopeptide transporter (PEPT1). This compound serves as a potent competitive inhibitor in transport assays, used to determine the structural requirements (hydrophobicity/aromaticity) of the transporter binding pocket.

-

Minimal Pharmacophore Screening (GPCRs): The Tyr-Trp motif represents a core interaction sequence for several G-Protein Coupled Receptors (GPCRs), including the NK1 (Substance P) and NK2 receptors . While this compound is not a nanomolar-affinity antagonist on its own, it is utilized as a low-affinity structural probe to map aromatic interactions in the binding crevice of Tachykinin receptors.

This guide focuses on the Competitive Inhibition Assay using the industry-standard PEPT1 transporter model, with notes on adapting the protocol for GPCR membrane binding.

Assay Principle: Competitive Inhibition

The assay quantifies the affinity (

-

The Target: PEPT1 (SLC15A1) expressed in Caco-2 cells or transfected HEK-293 cells.

-

The Tracer:

-Gly-Sar (Glycyl-Sarcosine), a hydrolysis-resistant dipeptide substrate. -

The Competitor: this compound (Cold Ligand).

-

Mechanism: PEPT1 functions via a proton-gradient (

). Binding affinity is pH-dependent. This compound competes with

Experimental Workflow (Visualization)

Materials & Reagents

| Component | Specification | Critical Note |

| Test Compound | This compound (L-Tyrosyl-L-tryptophan amide) | Purity >98%. Solubilize in DMSO (stock 100 mM), dilute in buffer. |

| Radioligand | Specific Activity: 10–60 Ci/mmol. Final concentration: 10–20 nM. | |

| Cell Line | Caco-2 (differentiated, 21 days) or HEK-PEPT1 | Caco-2 requires 21-day culture for full transporter expression. |

| Uptake Buffer | pH 6.0 Mes-Tris Buffer | Composition: 25 mM Mes/Tris, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM Glucose. |

| Stop Solution | Ice-cold PBS (pH 7.4) | Must be kept at 4°C to instantly freeze transporter activity. |

| Lysis Buffer | 0.1 N NaOH + 0.1% Triton X-100 | Ensures complete solubilization of membrane-bound radioligand. |

Detailed Protocol: PEPT1 Competitive Binding

Phase 1: Preparation

-

Cell Seeding: Seed Caco-2 cells in 24-well plates (density

cells/well). Culture for 21 days to form a polarized monolayer expressing PEPT1. -

Buffer Prep: Prepare Uptake Buffer and adjust pH strictly to 6.0 . PEPT1 is proton-dependent; incorrect pH will abolish binding.

-

Compound Dilution: Prepare serial dilutions of this compound in Uptake Buffer.

-

Range:

to -

Control: Buffer only (Total Binding) and 20 mM Gly-Sar (Non-Specific Binding).

-

Phase 2: The Assay

-

Wash: Aspirate culture medium. Wash cells gently

with -

Equilibration: Add

Uptake Buffer and incubate for 10 min at 37°C. -

Competition Start:

-

Incubation: Incubate for 10–15 minutes at 37°C.

-

Expert Insight: Do not exceed 15 minutes. You want to measure initial rate kinetics, not equilibrium accumulation, to strictly model competitive binding.

-

-

Termination:

-

Rapidly aspirate the Reaction Mix.

-

Immediately flood wells with

Ice-Cold Stop Solution . -

Wash

with Ice-Cold Stop Solution to remove unbound radioligand.

-

Phase 3: Quantification

-

Lysis: Add

Lysis Buffer (0.1 N NaOH) to each well. Shake for 30 mins at RT. -

Sampling: Transfer

of lysate to scintillation vials. -

Counting: Add

scintillation cocktail. Vortex. Count on a Liquid Scintillation Counter (LSC) for 2 minutes/vial. -

Normalization: Perform a BCA protein assay on the remaining lysate to normalize counts (CPM/mg protein).

Data Analysis & Interpretation

1. Calculate % Inhibition:

2. Determine

3. Calculate Affinity (

- : Determined from your plot.

-

: Concentration of

- : The Michaelis constant of Gly-Sar for PEPT1 (typically ~1 mM in Caco-2).

Expected Result:

this compound contains two aromatic residues. Aromatic dipeptides generally show high affinity for PEPT1 (

Secondary Application: GPCR Structural Probe

If using this compound to study NK1 (Substance P) or NK2 receptors:

-

Assay Type: Membrane Radioligand Binding (not uptake).

-

Receptor Source: CHO cells stably expressing human NK1.[5]

-

Radioligand:

-Substance P (0.5 nM). -

Protocol Adjustment:

-

Use a buffer containing MnCl2 (to promote agonist binding state) and BSA/Bacitracin (to prevent peptidase degradation).

-

Incubate for 60-90 mins at RT (equilibrium binding).

-

Filter through GF/B filters pre-soaked in 0.3% PEI.

-

-

Significance: this compound acts as a fragment probe. It will likely show low affinity (

) but confirms the necessity of the C-terminal amide and aromatic stacking in the receptor pocket.

References

-

Brandsch, M., et al. (2008). "Transport of cyclic dipeptides and their interaction with the peptide transporter PEPT1." Biochemical Pharmacology.

-

Terada, T., & Inui, K. (2012). "Peptide transporters: structure, function, regulation and application for drug delivery." Current Drug Metabolism.

-

Cascieri, M. A., et al. (1992). "Substance P receptor antagonists: structure-activity relationships." Journal of Biological Chemistry. (Grounding for NK1 aromatic interactions).

-

Meredith, D. (2009). "The mammalian proton-coupled peptide cotransporter PepT1: sitting on the fence?" Philosophical Transactions of the Royal Society B.

Sources

- 1. CAS [chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. scribd.com [scribd.com]